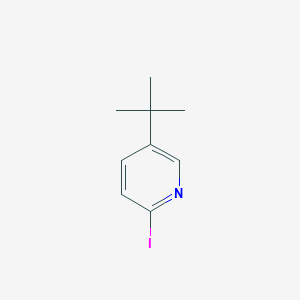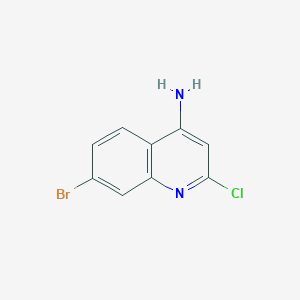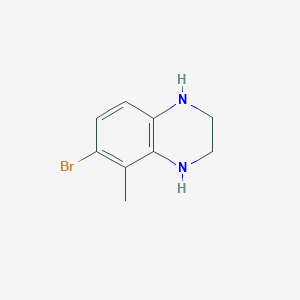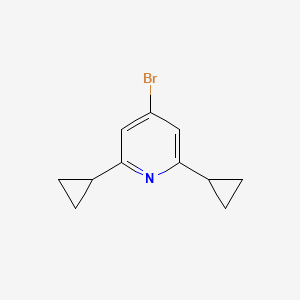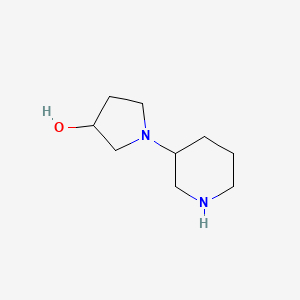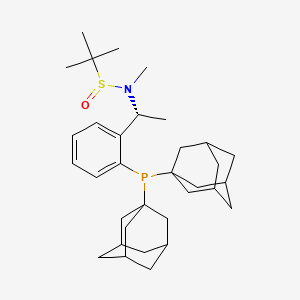![molecular formula C11H11NO2S B13652065 1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
1-(Benzo[d]oxazol-2-ylthio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]oxazol-2-ylthio)butan-2-one is a chemical compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
The synthesis of 1-(Benzo[d]oxazol-2-ylthio)butan-2-one involves several steps. One common method includes the reaction of benzo[d]oxazole-2-thiol with a suitable alkylating agent. The reaction typically takes place in the presence of a base such as potassium hydroxide and a solvent like methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
For industrial production, the synthesis may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-(Benzo[d]oxazol-2-ylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
1-(Benzo[d]oxazol-2-ylthio)butan-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d]oxazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival .
The molecular targets and pathways involved can vary depending on the specific application. For example, in cancer cells, the compound may inhibit the Akt/GSK-3β/NF-κB signaling pathway, leading to reduced cell viability and increased apoptosis .
Comparación Con Compuestos Similares
1-(Benzo[d]oxazol-2-ylthio)butan-2-one can be compared with other benzoxazole derivatives, such as:
2-(Benzo[d]oxazol-2-yl)aniline: Known for its anti-inflammatory properties.
Benzo[d]oxazole-2-thiol: Used in the synthesis of various benzoxazole derivatives.
Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles: Studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C11H11NO2S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
1-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-2-8(13)7-15-11-12-9-5-3-4-6-10(9)14-11/h3-6H,2,7H2,1H3 |
Clave InChI |
VZGNWQPPXKWVIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CSC1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
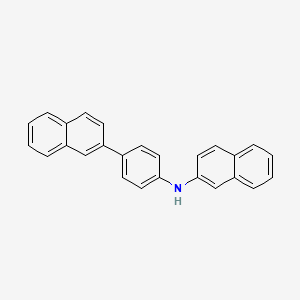
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)

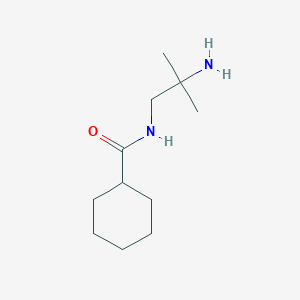
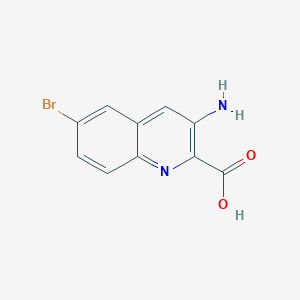
![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
